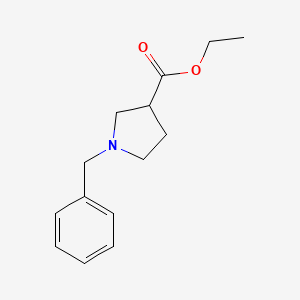

Ethyl 1-benzylpyrrolidine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-benzylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-17-14(16)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPXEPWPTXKUPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60973004 | |

| Record name | Ethyl 1-benzylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5747-92-2 | |

| Record name | Ethyl 1-benzylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-benzyl-3-pyrrolidine carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 1-benzylpyrrolidine-3-carboxylate

This guide provides a comprehensive overview of the synthesis and characterization of Ethyl 1-benzylpyrrolidine-3-carboxylate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of its preparation and analytical validation, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound (CAS No. 5747-92-2) is a substituted pyrrolidine derivative that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a benzyl-protected nitrogen atom and an ethyl ester functional group, makes it an ideal precursor for the elaboration of more complex molecular architectures. The pyrrolidine ring is a common scaffold in a multitude of biologically active compounds, and the functional handles on this intermediate allow for a variety of chemical transformations. Its application spans the synthesis of novel therapeutic agents and potent agrochemicals, highlighting its importance in modern chemical research and development.[2]

Strategic Synthesis: A Multi-Step Approach

The synthesis of this compound is most effectively achieved through a multi-step sequence that culminates in the formation and subsequent modification of a pyrrolidine ring. A robust and scalable approach involves the initial construction of a diester precursor followed by an intramolecular Dieckmann condensation and subsequent reduction. This strategy offers high yields and allows for straightforward purification of the intermediates.

A plausible and efficient synthetic pathway is outlined below:

Caption: Proposed synthetic workflow for this compound.

Synthesis of the Diester Precursor

The initial phase of the synthesis involves the construction of the acyclic diester, N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester. This is typically achieved in a two-step process:

-

Michael Addition: Benzylamine is reacted with ethyl acrylate in a Michael addition reaction to form ethyl 3-(benzylamino)propanoate. This reaction proceeds readily, often without the need for a catalyst, although a mild base can be employed to facilitate the process.

-

N-Alkylation: The resulting secondary amine is then alkylated with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a non-nucleophilic base like potassium carbonate to yield the desired diester.

Dieckmann Condensation: Ring Formation

The cornerstone of this synthetic strategy is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester.[3][4] In this case, N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester undergoes cyclization in the presence of a strong base, such as sodium ethoxide (NaOEt), to yield ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate.[5] The choice of base is critical; using an alkoxide that matches the ester's alcohol component prevents transesterification side reactions. The reaction is typically performed in an anhydrous solvent like toluene or ethanol.[6]

Reduction of the β-Keto Ester

The final step is the reduction of the ketone functionality in the β-keto ester intermediate. This can be accomplished through several established methods:

-

Wolff-Kishner Reduction: This method involves the conversion of the ketone to a hydrazone, followed by treatment with a strong base at elevated temperatures.

-

Clemmensen Reduction: This procedure utilizes amalgamated zinc and hydrochloric acid to directly reduce the ketone to a methylene group.

The choice of reduction method will depend on the overall compatibility with the ester functional group and other reaction conditions.

Detailed Experimental Protocol (Proposed)

The following is a proposed, detailed experimental protocol based on established chemical principles and analogous reactions.

Step 1: Synthesis of Ethyl 3-(benzylamino)propanoate

-

To a round-bottom flask equipped with a magnetic stirrer, add benzylamine (1.0 eq).

-

Cool the flask in an ice bath and add ethyl acrylate (1.05 eq) dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, purify the product by vacuum distillation to remove any unreacted starting materials.

Step 2: Synthesis of N-Benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester

-

In a three-necked flask fitted with a reflux condenser and a dropping funnel, dissolve ethyl 3-(benzylamino)propanoate (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile.

-

Add ethyl bromoacetate (1.1 eq) dropwise to the stirred suspension.

-

Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (Dieckmann Condensation)

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium ethoxide (2.2 eq) to anhydrous toluene.

-

Heat the suspension to a gentle reflux and add a solution of N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester (1.0 eq) in anhydrous toluene dropwise over 1-2 hours.

-

Continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting β-keto ester by column chromatography.

Step 4: Synthesis of this compound (Reduction)

-

Combine ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (1.0 eq), hydrazine hydrate (4.0 eq), and diethylene glycol in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to 120-130 °C for 2 hours.

-

Allow the mixture to cool slightly, then add potassium hydroxide pellets (4.0 eq) and heat to 190-200 °C, allowing water and excess hydrazine to distill off.

-

Maintain the temperature for 4-5 hours.

-

Cool the reaction mixture, dilute with water, and extract with diethyl ether.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by vacuum distillation or column chromatography.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are recommended:

Spectroscopic Data

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Phenyl protons (multiplet, ~7.2-7.4 ppm), Benzylic CH₂ (singlet, ~3.6 ppm), Pyrrolidine ring protons (multiplets, ~2.0-3.5 ppm), Ethyl ester CH₂ (quartet, ~4.1 ppm), Ethyl ester CH₃ (triplet, ~1.2 ppm) |

| ¹³C NMR | Aromatic carbons (~127-138 ppm), Ester carbonyl (~173 ppm), Benzylic CH₂ (~60 ppm), Pyrrolidine ring carbons (~30-60 ppm), Ethyl ester CH₂ (~60 ppm), Ethyl ester CH₃ (~14 ppm) |

| FTIR (cm⁻¹) | C-H stretching (aromatic and aliphatic, ~2850-3100), C=O stretching (ester, ~1730), C-N stretching (~1100-1200), C-O stretching (~1150-1250) |

| Mass Spec. | Expected molecular ion peak (M+) at m/z = 233.31 |

Note: The spectral data for a related compound, ethyl-1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate, shows characteristic peaks for the benzyl and ethyl ester moieties which can be used as a reference.[7]

Chromatographic and Physical Data

Table 2: Physical and Chromatographic Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₉NO₂ |

| Molecular Weight | 233.31 g/mol |

| Appearance | Pale yellow liquid[8] |

| Boiling Point | 118-120 °C at 0.75 Torr[8] |

| Purity (typical) | ≥97% |

Safety and Handling

This compound is classified as acutely toxic if swallowed and is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound, a valuable intermediate in medicinal and agricultural chemistry. By leveraging a multi-step approach centered around the Dieckmann condensation, researchers can access this compound in good yields. The provided characterization data, though based on expectations for the structure, serves as a valuable reference for analytical validation. Adherence to the proposed experimental guidelines and safety precautions will ensure the successful and safe synthesis of this important chemical building block.

References

- 1. prepchem.com [prepchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102060743B - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]

- 6. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]

- 7. Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

Spectroscopic Data of Ethyl 1-benzylpyrrolidine-3-carboxylate: A Technical Guide

Introduction

Ethyl 1-benzylpyrrolidine-3-carboxylate is a substituted pyrrolidine derivative with potential applications in medicinal chemistry and organic synthesis. As with any novel or specialized chemical entity, a thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of such molecules. This guide provides a detailed analysis of the predicted spectroscopic data for this compound, offering insights into its molecular structure and serving as a valuable resource for researchers in drug discovery and chemical development.

The structural integrity of a molecule is the foundation of its chemical behavior and biological activity. The methodologies outlined herein represent a systematic approach to spectroscopic analysis, ensuring a high degree of confidence in the assigned structure. This document is structured to not only present the spectroscopic data but also to provide the rationale behind the interpretation, thereby offering a comprehensive understanding of the molecule's spectroscopic signature.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for the unambiguous assignment of spectroscopic signals. The structure of this compound with the numbering convention used throughout this guide is presented below.

Caption: Molecular structure of this compound with atom numbering.

Methodology: Spectroscopic Prediction

In the absence of experimentally acquired spectra in the public domain, the data presented in this guide were generated using advanced computational prediction software. It is crucial to acknowledge that while these predictions are based on sophisticated algorithms and extensive databases, they may exhibit minor deviations from experimental values.

-

NMR Spectra: ¹H and ¹³C NMR spectra were predicted using algorithms that employ a combination of hierarchical organization of spherical environments (HOSE) codes and neural network-based approaches. These methods correlate the chemical environment of each nucleus with vast libraries of known experimental data to estimate chemical shifts and coupling constants.

-

IR Spectrum: The infrared spectrum was predicted using computational models that calculate the vibrational frequencies of the molecule's bonds. These calculations are based on the principles of quantum mechanics and molecular mechanics.

-

Mass Spectrometry: The mass spectrum and fragmentation pattern were predicted based on established rules of mass spectral fragmentation for common organic functional groups. The prediction algorithm considers the stability of potential fragment ions and neutral losses.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25 - 7.35 | m | 5H | C12-H, C13-H, C14-H, C15-H, C16-H |

| 4.15 | q | 2H | C8-H₂ |

| 3.60 | s | 2H | C10-H₂ |

| 3.00 - 3.10 | m | 1H | C3-H |

| 2.80 - 2.95 | m | 2H | C5-H₂ |

| 2.55 - 2.70 | m | 2H | C2-H₂ |

| 2.10 - 2.25 | m | 2H | C4-H₂ |

| 1.25 | t | 3H | C9-H₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (7.25 - 7.35 ppm): The multiplet in the aromatic region integrating to 5 protons is characteristic of the monosubstituted benzene ring of the benzyl group.

-

Ethyl Ester Group (4.15 and 1.25 ppm): The quartet at approximately 4.15 ppm (C8-H₂) and the triplet at around 1.25 ppm (C9-H₃) are classic signals for an ethyl group attached to an oxygen atom. The splitting pattern (quartet and triplet) is due to the coupling between the methylene and methyl protons.

-

Benzyl Methylene Protons (3.60 ppm): The singlet at approximately 3.60 ppm is assigned to the two protons of the methylene group (C10-H₂) of the benzyl substituent. These protons are chemically equivalent and do not show coupling to other protons, hence they appear as a singlet.

-

Pyrrolidine Ring Protons (2.10 - 3.10 ppm): The protons on the pyrrolidine ring appear as a series of multiplets in the upfield region. The methine proton at the C3 position (C3-H) is expected to be a multiplet due to coupling with the adjacent methylene protons at C2 and C4. The methylene protons at C2, C4, and C5 are diastereotopic and will therefore have different chemical shifts and couple with each other, resulting in complex multiplets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 173.5 | C=O | C6 |

| 138.0 | C (Aromatic) | C11 |

| 129.0 | CH (Aromatic) | C12, C16 |

| 128.5 | CH (Aromatic) | C13, C15 |

| 127.0 | CH (Aromatic) | C14 |

| 60.5 | CH₂ | C8 |

| 58.0 | CH₂ | C10 |

| 56.0 | CH₂ | C5 |

| 53.0 | CH₂ | C2 |

| 45.0 | CH | C3 |

| 32.0 | CH₂ | C4 |

| 14.0 | CH₃ | C9 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (173.5 ppm): The signal at the lowest field is characteristic of the ester carbonyl carbon (C6).

-

Aromatic Carbons (127.0 - 138.0 ppm): Four signals are predicted in the aromatic region, corresponding to the six carbons of the benzene ring. The quaternary carbon (C11) is expected at a lower field compared to the protonated carbons. The symmetry of the phenyl ring results in the equivalence of C12/C16 and C13/C15.

-

Aliphatic Carbons (14.0 - 60.5 ppm): The remaining signals in the upfield region correspond to the aliphatic carbons of the ethyl and pyrrolidine moieties. The chemical shifts are consistent with their expected electronic environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of the bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030 | Medium | Aromatic C-H stretch |

| 2950, 2870 | Medium | Aliphatic C-H stretch |

| 1735 | Strong | C=O stretch (Ester) |

| 1495, 1455 | Medium | Aromatic C=C stretch |

| 1180 | Strong | C-O stretch (Ester) |

Interpretation of the IR Spectrum:

-

C=O Stretch (1735 cm⁻¹): A strong absorption band around 1735 cm⁻¹ is the most prominent feature of the spectrum and is indicative of the carbonyl stretching vibration of the ester functional group.

-

C-H Stretches (2870-3030 cm⁻¹): The bands in this region correspond to the stretching vibrations of the aromatic and aliphatic C-H bonds.

-

C-O Stretch (1180 cm⁻¹): A strong band in the fingerprint region around 1180 cm⁻¹ is characteristic of the C-O single bond stretching of the ester group.

-

Aromatic C=C Stretches (1455-1495 cm⁻¹): Medium intensity bands in this region are due to the carbon-carbon stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 233.14

-

Major Fragments: m/z = 160, 91, 77

Interpretation of the Mass Spectrum:

The predicted molecular ion peak at m/z = 233.14 corresponds to the molecular weight of this compound (C₁₄H₁₉NO₂). The fragmentation pattern can be rationalized as follows:

Caption: Predicted mass spectrometry fragmentation pathway.

-

m/z = 160: This fragment likely arises from the loss of the ethyl carboxylate radical (•CO₂Et) from the molecular ion.

-

m/z = 91: This is a very common and stable fragment in molecules containing a benzyl group, corresponding to the tropylium ion ([C₇H₇]⁺), formed by benzylic cleavage and rearrangement. This is often the base peak in the spectrum.

-

m/z = 77: This fragment corresponds to the phenyl cation ([C₆H₅]⁺), which can be formed from the tropylium ion.

Experimental Protocols

While the data presented here are predicted, the following are general, industry-standard protocols for acquiring experimental spectroscopic data for a small organic molecule like this compound.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The software will perform a Fourier transform to generate the IR spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Ionization: Ionize the sample molecules. EI is a common technique for volatile, thermally stable compounds and often leads to extensive fragmentation. ESI is a softer ionization technique suitable for a wider range of compounds and typically produces the protonated molecule [M+H]⁺.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the ¹H NMR, ¹³C NMR, IR, and MS data, although based on computational predictions, offers a robust framework for the structural elucidation of this compound. The provided interpretations and standard experimental protocols serve as a valuable resource for researchers, enabling them to anticipate the spectroscopic characteristics of this molecule and to design appropriate analytical strategies for its experimental characterization. The convergence of the predicted data from multiple spectroscopic techniques provides a high level of confidence in the assigned structure.

1H and 13C NMR spectra of "Ethyl 1-benzylpyrrolidine-3-carboxylate"

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 1-benzylpyrrolidine-3-carboxylate

Authored by a Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] For researchers and professionals in drug development and fine chemical synthesis, the ability to unequivocally confirm the structure and purity of a molecule is paramount. This compound, a versatile heterocyclic building block, serves as a pertinent example for demonstrating the power of NMR in structural elucidation.[2][3][4] Its structure incorporates several distinct chemical environments—an aromatic ring, a saturated nitrogen-containing heterocycle, and an ethyl ester—which give rise to a rich and informative NMR spectrum.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will dissect the spectra based on fundamental principles, including chemical shift, spin-spin coupling, and integration, to assign every signal to its corresponding nucleus. Furthermore, this document details a robust experimental protocol for acquiring high-quality NMR data, grounded in established laboratory practices.

Molecular Structure and Predicted NMR Environments

To interpret the NMR spectra, we must first analyze the molecular structure to identify all chemically non-equivalent protons and carbons.

Molecular Structure of this compound

Caption: Labeled structure of this compound.

The molecule possesses 14 carbon atoms and 19 hydrogen atoms. Due to molecular symmetry and the presence of a chiral center at C3, we can predict the following distinct NMR environments:

-

Proton (¹H) Environments:

-

Aromatic Protons: The five protons on the benzyl group's phenyl ring are expected to appear in the aromatic region (δ 7.2-7.4 ppm). Due to free rotation, they may appear as a single multiplet.

-

Benzylic Protons (Cα-H₂): The two protons on the methylene bridge between the nitrogen and the phenyl ring are diastereotopic because of the adjacent chiral center (C3). They are chemically non-equivalent and should appear as two distinct signals, likely a complex multiplet or two doublets.

-

Pyrrolidine Ring Protons: The protons on C2, C3, C4, and C5 will have complex splitting patterns due to coupling with each other. The protons on C2 and C4 are also diastereotopic.

-

Ethyl Ester Protons: The methylene protons (Cβ-H₂) will appear as a quartet, coupled to the methyl protons. The methyl protons (Cγ-H₃) will appear as a triplet, coupled to the methylene protons.

-

-

Carbon (¹³C) Environments:

-

Carbonyl Carbon (C=O): Expected to be the most downfield signal, typically around δ 170-175 ppm.

-

Aromatic Carbons: Four signals are expected for the six phenyl carbons: one for the substituted carbon (C1') and three for the five CH carbons (C2'/C6', C3'/C5', and C4').

-

Benzylic and Pyrrolidine Carbons: Signals for Cα, C2, C3, C4, and C5 are expected in the aliphatic region, with their shifts influenced by the adjacent nitrogen atom.

-

Ethyl Ester Carbons: Two signals for the O-CH₂ (Cβ) and the CH₃ (Cγ) carbons.

-

In-Depth Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons in the molecule. The expected signals are assigned based on their chemical shift, integration (relative number of protons), and multiplicity (splitting pattern).[1]

| Assignment | Proton Label | Predicted δ (ppm) | Integration | Predicted Multiplicity | Justification |

| Phenyl | C2'-H to C6'-H | 7.20 - 7.40 | 5H | Multiplet (m) | Typical range for monosubstituted benzene ring protons.[5] |

| Benzylic | Cα-H₂ | ~3.65 | 2H | Singlet (s) or AB quartet | Protons attached to carbon adjacent to nitrogen and phenyl ring. Diastereotopicity may lead to complex splitting. |

| Pyrrolidine | C2-H₂, C5-H₂ | 2.50 - 3.20 | 4H | Multiplet (m) | Protons on carbons adjacent to the electron-withdrawing nitrogen atom are shifted downfield.[6][7] |

| Pyrrolidine | C3-H | 2.90 - 3.10 | 1H | Multiplet (m) | Methine proton at the chiral center, coupled to protons on C2 and C4. |

| Pyrrolidine | C4-H₂ | 1.90 - 2.20 | 2H | Multiplet (m) | Aliphatic protons on the pyrrolidine ring.[8] |

| Ethyl Methylene | Cβ-H₂ | ~4.12 | 2H | Quartet (q) | Methylene group of the ethyl ester, split by the adjacent methyl group (3+1=4). |

| Ethyl Methyl | Cγ-H₃ | ~1.25 | 3H | Triplet (t) | Methyl group of the ethyl ester, split by the adjacent methylene group (2+1=3). |

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃.

Detailed Signal Interpretation

-

δ 7.20 - 7.40 ppm (Multiplet, 5H): This signal corresponds to the five protons of the phenyl ring. Their overlapping signals create a complex multiplet, which is characteristic of a monosubstituted benzene ring where the electronic effects on the ortho, meta, and para protons are similar.[9]

-

δ ~4.12 ppm (Quartet, 2H): This quartet is characteristic of the methylene (-O-CH₂-) group of an ethyl ester. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom. The signal is split into a quartet by the three neighboring protons of the methyl group.

-

δ ~3.65 ppm (Singlet/AB Quartet, 2H): This signal is assigned to the benzylic protons (-N-CH₂-Ph). Because the molecule contains a stereocenter at C3, these two protons are diastereotopic and thus chemically non-equivalent. Depending on the magnetic environment and solvent, they might appear as a sharp singlet if their chemical shift difference is negligible, or more likely as a pair of doublets (an AB quartet) if they have different chemical shifts and couple with each other.[10]

-

δ 2.50 - 3.20 ppm (Multiplets, 5H): This complex region contains the signals for the methine proton at C3 and the methylene protons at C2 and C5. These protons are coupled to each other and to the C4 protons, resulting in significant signal overlap. The protons on C2 and C5 are shifted downfield due to their proximity to the electronegative nitrogen atom.

-

δ 1.90 - 2.20 ppm (Multiplet, 2H): This upfield multiplet is assigned to the two protons on C4 of the pyrrolidine ring. These protons are in a standard aliphatic environment and are coupled to the protons on C3 and C5.

-

δ ~1.25 ppm (Triplet, 3H): This classic upfield triplet is assigned to the terminal methyl (-CH₃) group of the ethyl ester. It is split into a triplet by the two neighboring protons of the methylene group.

In-Depth Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional group identity.

| Assignment | Carbon Label | Predicted δ (ppm) | Justification |

| Carbonyl | C=O | ~173.5 | Characteristic chemical shift for an ester carbonyl carbon. |

| Aromatic | C1' | ~138.0 | Quaternary aromatic carbon attached to the benzylic group. |

| Aromatic | C2'/C6', C3'/C5', C4' | 127.0 - 129.5 | Signals for the protonated aromatic carbons.[11] |

| Benzylic | Cα | ~60.5 | Benzylic carbon attached to nitrogen. |

| Ester Methylene | Cβ | ~60.0 | Methylene carbon of the ethyl ester, bonded to oxygen. |

| Pyrrolidine | C2, C5 | 53.0 - 58.0 | Carbons adjacent to the nitrogen atom in the pyrrolidine ring. |

| Pyrrolidine | C3 | ~40.0 | Methine carbon at the chiral center. |

| Pyrrolidine | C4 | ~30.0 | Aliphatic methylene carbon in the pyrrolidine ring. |

| Ester Methyl | Cγ | ~14.2 | Terminal methyl carbon of the ethyl ester. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃.

Detailed Signal Interpretation

-

δ ~173.5 ppm: This downfield signal is unambiguously assigned to the ester carbonyl carbon (C=O).

-

δ 127.0 - 138.0 ppm: This cluster of four signals represents the six carbons of the phenyl ring. The quaternary carbon (C1') is typically the weakest and appears around 138.0 ppm, while the other three signals correspond to the pairs of equivalent CH carbons (C2'/C6', C3'/C5') and the unique C4' carbon.

-

δ ~60.5 ppm & ~60.0 ppm: These two signals correspond to the benzylic carbon (Cα) and the ester's methylene carbon (Cβ). Their chemical shifts are similar, and definitive assignment may require 2D NMR techniques like HSQC.

-

δ 53.0 - 58.0 ppm: Two signals are expected in this region for the C2 and C5 carbons of the pyrrolidine ring, which are deshielded by the adjacent nitrogen atom.

-

δ ~40.0 ppm: This signal is assigned to the C3 methine carbon, the chiral center of the molecule.

-

δ ~30.0 ppm: This signal corresponds to the C4 methylene carbon of the pyrrolidine ring.

-

δ ~14.2 ppm: This most upfield signal is characteristic of the terminal methyl carbon (Cγ) of the ethyl ester group.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data requires a standardized experimental approach. The following protocol outlines the key steps for the analysis of this compound.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Standardized workflow for NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: Proper sample preparation is critical for obtaining sharp, well-resolved spectra.

-

Protocol:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Transfer the sample to a clean, dry vial.

-

Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a common choice as it dissolves a wide range of organic compounds and has a simple, non-interfering residual solvent signal.[12][13]

-

Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.0 ppm, for accurate chemical shift referencing.

-

Vortex the sample until fully dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring a sample height of approximately 4-5 cm.

-

-

-

Instrument Setup and Data Acquisition:

-

Rationale: Optimizing instrument parameters ensures maximum signal-to-noise and resolution.

-

Protocol:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock: The instrument "locks" onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

-

Tune and Match: The probe is tuned to the specific frequencies of the nuclei being observed (¹H and ¹³C) to ensure efficient power transfer.

-

Shim: The magnetic field homogeneity is optimized by adjusting the shim coils to produce sharp, symmetrical peaks.

-

¹H Spectrum Acquisition:

-

A standard single-pulse experiment is typically used.

-

Acquire 8-16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C Spectrum Acquisition:

-

A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets and improve signal via the Nuclear Overhauser Effect (NOE).

-

Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans (e.g., 512-2048) is required to obtain an adequate signal-to-noise ratio.

-

-

-

-

Data Processing:

-

Rationale: Raw NMR data (a Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum.

-

Protocol:

-

Fourier Transform (FT): The time-domain FID is converted into the frequency-domain spectrum.

-

Phase Correction: The phase of the spectrum is adjusted manually or automatically to ensure all peaks are positive and have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The spectrum is referenced by setting the TMS peak to 0.0 ppm.

-

Integration and Peak Picking: The area under each peak in the ¹H spectrum is integrated to determine the relative number of protons, and the exact chemical shift of each peak is identified.

-

-

This comprehensive approach, from structural prediction to final data processing, enables the confident and accurate characterization of this compound, a process that is fundamental to research and development in the chemical sciences.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. nbinno.com [nbinno.com]

- 3. エチル 1-ベンジル-ピロリジン-3-カルボキシラート AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5747-92-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. researchgate.net [researchgate.net]

- 9. modgraph.co.uk [modgraph.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Mass spectrometry analysis of "Ethyl 1-benzylpyrrolidine-3-carboxylate"

An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 1-benzylpyrrolidine-3-carboxylate

Introduction

This compound (EBPC) is a small molecule of significant interest within pharmaceutical research and drug development. Its core structure, featuring a pyrrolidine ring, an N-benzyl group, and an ethyl ester moiety, makes it a versatile scaffold for the synthesis of various biologically active compounds. Mass spectrometry (MS) is an indispensable analytical technique for the characterization and quantification of such molecules.[1] It provides critical data on molecular weight, elemental composition, structure, and purity with high sensitivity and specificity.[2]

This guide offers a comprehensive, in-depth exploration of the mass spectrometric analysis of EBPC. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, from sample preparation to spectral interpretation. This document is designed for researchers, scientists, and drug development professionals who require a robust and validated approach to the analysis of EBPC and structurally related compounds.

Part 1: Foundational Strategy: Sample Preparation

The quality of mass spectrometry data is fundamentally dependent on the quality of the sample introduced into the instrument. Effective sample preparation is crucial for minimizing matrix effects, ensuring reproducibility, and achieving the desired sensitivity.[3][4] The choice of method is dictated by the sample matrix and the analytical objective.

Core Principles of Sample Preparation

For a molecule like EBPC (Molecular Formula: C₁₄H₁₉NO₂, Molecular Weight: 233.31 g/mol [5]), which possesses moderate polarity, several techniques are applicable. The primary goal is to isolate the analyte from interfering substances such as proteins, salts, and phospholipids.[6]

Data Presentation: Comparison of Sample Preparation Techniques

| Technique | Principle | Pros | Cons | Best For |

| Dilute-and-Shoot | Sample is simply diluted with an appropriate solvent. | Fast, simple, inexpensive. | High matrix effect; not suitable for complex matrices; analyte concentration is reduced. | Low protein matrices (e.g., urine).[4] |

| Protein Precipitation (PPT) | An organic solvent (e.g., acetonitrile) is added to precipitate proteins. | Fast, simple, removes most proteins. | Does not remove other interferences (salts, phospholipids); analyte is diluted. | High protein matrices (e.g., plasma, serum).[4][6] |

| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Cleaner extracts than PPT; can concentrate the analyte. | More complex and time-consuming; requires solvent optimization. | Hydrophobic analytes in complex matrices.[6] |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components are washed away. | Provides the cleanest samples; high concentration factor; highly selective. | Most complex and expensive; requires significant method development. | Achieving the lowest limits of quantification.[6] |

Experimental Protocol: Sample Preparation of EBPC Standard

This protocol details the preparation of a pure analytical standard for direct infusion or LC-MS analysis.

-

Stock Solution (1 mg/mL):

-

Accurately weigh approximately 1.0 mg of this compound standard.

-

Dissolve the standard in 1.0 mL of methanol or acetonitrile in a clean glass vial. Vortex for 30 seconds to ensure complete dissolution. This serves as your primary stock solution.

-

-

Working Solution (10 µg/mL):

-

Pipette 10 µL of the 1 mg/mL stock solution into a new vial.

-

Add 990 µL of the desired initial mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to the vial.

-

-

Final Dilution for Injection (e.g., 100 ng/mL):

-

Pipette 10 µL of the 10 µg/mL working solution into a clean autosampler vial.

-

Add 990 µL of the initial mobile phase solvent. Cap and vortex. The sample is now ready for analysis.

-

Trustworthiness Note: Always use high-purity (e.g., HPLC or MS-grade) solvents to avoid introducing contaminants that can interfere with analysis and create high background noise.[7]

Mandatory Visualization: Sample Preparation Workflow

Caption: Decision workflow for selecting an appropriate sample preparation method.

Part 2: The Analytical Engine: LC-MS Method Development

Coupling Liquid Chromatography (LC) with Mass Spectrometry (MS) provides robust separation and highly specific detection, making it the gold standard for small molecule analysis.[2]

Ionization: The Gateway to the Mass Spectrometer

For a molecule like EBPC containing a tertiary amine and an ester group, Electrospray Ionization (ESI) is the premier choice.[8] ESI is a soft ionization technique ideal for polar and thermally labile compounds, generating intact molecular ions with minimal in-source fragmentation.[9] We will operate in positive ion mode , as the tertiary nitrogen on the pyrrolidine ring is readily protonated to form a stable [M+H]⁺ ion.

Instrumentation and Parameters

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is recommended. This provides accurate mass measurements for confident elemental composition determination and high-resolution fragmentation data for structural elucidation.[1][9]

Experimental Protocol: Reversed-Phase LC-MS Method

-

LC System: An HPLC or UPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Expertise & Experience: A C18 column is chosen for its excellent retention and separation of moderately polar compounds like EBPC.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Expertise & Experience: Formic acid is a critical additive. It acidifies the mobile phase, promoting the protonation of EBPC in the ESI source to form the [M+H]⁺ ion, thereby maximizing signal intensity.

-

-

Gradient Elution:

-

Start at 5-10% B, hold for 0.5 min.

-

Ramp to 95% B over 5-7 minutes.

-

Hold at 95% B for 1-2 minutes.

-

Return to initial conditions and re-equilibrate for 2-3 minutes.

-

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 1 - 5 µL.

Data Presentation: Suggested MS Starting Parameters (Positive ESI)

| Parameter | Suggested Value | Rationale |

| Ionization Mode | ESI Positive | The tertiary amine is basic and readily protonated. |

| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the electrospray plume for efficient ion generation. |

| Source Temperature | 120 - 150 °C | Aids in desolvation of droplets without causing thermal degradation. |

| Desolvation Gas Temp. | 350 - 450 °C | Facilitates the evaporation of solvent from charged droplets. |

| Desolvation Gas Flow | 600 - 800 L/hr | Removes solvent vapor and prevents ion suppression. |

| Scan Range (MS1) | m/z 50 - 500 | Covers the expected precursor ion and potential low-mass fragments. |

| Collision Energy (MS/MS) | Ramp 10 - 40 eV | A ramp allows for the observation of both low-energy and high-energy fragments in a single acquisition. |

Mandatory Visualization: LC-MS Experimental Workflow

Caption: A typical experimental workflow for LC-MS analysis.

Part 3: Decoding the Data: Spectral Interpretation and Fragmentation

The mass spectra contain a wealth of structural information. The analysis begins with identifying the molecular ion and proceeds to elucidating the structure through its fragmentation patterns.

Full Scan (MS1) Spectrum: The Molecular Blueprint

In a full scan experiment, we expect to observe the protonated molecular ion [M+H]⁺.

-

Molecular Formula: C₁₄H₁₉NO₂

-

Monoisotopic Mass: 233.1416 Da

-

Expected [M+H]⁺ Ion: m/z 234.1494

Trustworthiness Note: High-resolution MS allows for the measurement of this mass with high accuracy (typically <5 ppm error), which provides strong evidence for the elemental composition C₁₄H₂₀NO₂⁺.[9] Other common adducts, such as the sodium adduct [M+Na]⁺ at m/z 256.1313 and the potassium adduct [M+K]⁺ at m/z 272.0053, may also be observed.

Tandem MS (MS/MS): Deconstructing the Molecule

By isolating the [M+H]⁺ precursor ion (m/z 234.15) and subjecting it to Collision-Induced Dissociation (CID), we can induce fragmentation and generate a unique product ion spectrum that serves as a structural fingerprint. The fragmentation of EBPC is predicted to occur at its most labile bonds. The N-benzyl bond and the ester linkage are prime candidates for cleavage.

Key Predicted Fragmentation Pathways:

-

The Tropylium Ion (m/z 91): The most characteristic fragmentation of N-benzyl compounds is the cleavage of the C-N bond to produce the highly stable tropylium cation (C₇H₇⁺) at m/z 91.0548 .[10][11] This is often the base peak in the MS/MS spectrum. The corresponding neutral loss would be the pyrrolidine carboxylate radical.

-

Formation of the Pyrrolidinium Ion (m/z 144): The complementary fragment from the loss of a benzyl radical (C₇H₇•) from the protonated molecule would result in a protonated ethyl pyrrolidine-3-carboxylate ion at m/z 144.0970 ([C₇H₁₄NO₂]⁺).

-

Ester Group Fragmentations: Esters can undergo characteristic cleavages.[12]

-

Loss of Ethylene (C₂H₄): A McLafferty-type rearrangement can lead to the neutral loss of ethylene (28.03 Da) from the ethyl ester, resulting in an ion at m/z 206.1181 .

-

Loss of Ethanol (C₂H₅OH): Neutral loss of ethanol (46.04 Da) can occur, yielding an ion at m/z 188.0970 .

-

-

Pyrrolidine Ring Opening: The saturated pyrrolidine ring can undergo cleavage, often initiated by the charge on the nitrogen. A common fragment for N-substituted pyrrolidines is the formation of an iminium ion at m/z 70.0657 (C₄H₈N⁺).[13][14]

Data Presentation: Predicted Product Ions for EBPC ([M+H]⁺ = 234.15)

| Product Ion (m/z) | Proposed Formula | Proposed Structure / Origin |

| 206.1181 | C₁₂H₁₆NO₂⁺ | [M+H - C₂H₄]⁺ (Loss of ethylene from ester) |

| 188.0970 | C₁₂H₁₄NO⁺ | [M+H - C₂H₅OH]⁺ (Loss of ethanol from ester) |

| 144.0970 | C₇H₁₄NO₂⁺ | [M+H - C₇H₇•]⁺ (Loss of benzyl radical) |

| 91.0548 | C₇H₇⁺ | Tropylium ion (from benzyl group cleavage) |

| 70.0657 | C₄H₈N⁺ | Pyrrolidinium fragment (from ring opening) |

Mandatory Visualization: Predicted Fragmentation Pathway of EBPC

Caption: Predicted major fragmentation pathways for protonated EBPC.

Conclusion

The mass spectrometric analysis of this compound is a powerful and essential tool for its characterization in diverse scientific applications. By employing a systematic approach that begins with robust sample preparation and progresses through optimized LC-MS analysis, high-quality, interpretable data can be routinely achieved. The predictable fragmentation patterns, dominated by the cleavage of the N-benzyl bond to form the characteristic tropylium ion at m/z 91, provide a confident basis for structural confirmation. This guide provides the foundational knowledge and practical protocols necessary for researchers to develop and validate their own high-integrity analytical methods for this important class of molecules.

References

- 1. zefsci.com [zefsci.com]

- 2. Small Molecule Analysis | AxisPharm [axispharm.com]

- 3. tecan.com [tecan.com]

- 4. spectroscopyeurope.com [spectroscopyeurope.com]

- 5. chembk.com [chembk.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. uab.edu [uab.edu]

- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines [scielo.org.mx]

- 11. scielo.org.mx [scielo.org.mx]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrrolidine [webbook.nist.gov]

An In-Depth Technical Guide to Ethyl 1-benzylpyrrolidine-3-carboxylate: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-benzylpyrrolidine-3-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in modern organic synthesis. Its unique structural features, combining a pyrrolidine ring, a benzyl protecting group, and an ethyl ester functional group, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on practical insights for laboratory and industrial settings. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of biologically active molecules.[1] The presence of the N-benzyl group offers stability during synthetic transformations and allows for subsequent deprotection to reveal a secondary amine for further functionalization. The ethyl ester at the 3-position provides a handle for various chemical manipulations, including hydrolysis, reduction, and conversion to amides.

Physicochemical and Spectroscopic Properties

This compound is typically a pale yellow to colorless liquid at room temperature.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 5747-92-2 | [3] |

| Molecular Formula | C₁₄H₁₉NO₂ | [3] |

| Molecular Weight | 233.31 g/mol | [3] |

| Boiling Point | 118-120 °C at 0.75 Torr | [3] |

| Density | 1.099 ± 0.06 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.542 | [3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The spectrum of this compound in CDCl₃ typically exhibits the following characteristic signals: A multiplet in the aromatic region (δ 7.27–7.34 ppm) corresponds to the five protons of the benzyl group. The benzylic protons appear as a singlet at approximately δ 3.64 ppm. The ethyl ester group gives rise to a quartet at around δ 4.13 ppm (CH₂) and a triplet at approximately δ 1.25 ppm (CH₃). The protons on the pyrrolidine ring appear as a series of multiplets in the region of δ 2.00–3.20 ppm.[4]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the carbon framework of the molecule. The expected chemical shifts are approximately: δ 174 (ester carbonyl), δ 138 (quaternary aromatic carbon), δ 129, 128, 127 (aromatic CH carbons), δ 60 (OCH₂ of ester), δ 60 (benzylic CH₂), δ 55, 53 (pyrrolidine CH₂), δ 40 (pyrrolidine CH), and δ 14 (CH₃ of ester).

IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying the key functional groups. A strong absorption band is expected around 1735 cm⁻¹ corresponding to the C=O stretching of the ester group.[5] The aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region.

MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z 233. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅, m/z 45) and the benzyl group (-CH₂Ph, m/z 91).

Synthesis

A common and reliable method for the synthesis of this compound is the N-alkylation of ethyl pyrrolidine-3-carboxylate with benzyl bromide. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the pyrrolidine ring attacks the benzylic carbon of benzyl bromide.

Detailed Experimental Protocol: N-benzylation of Ethyl Pyrrolidine-3-carboxylate

Materials:

-

Ethyl pyrrolidine-3-carboxylate

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Acetonitrile (CH₃CN) or other suitable solvent

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of ethyl pyrrolidine-3-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature and add benzyl bromide (1.1 eq) dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the pure this compound.

Causality behind Experimental Choices:

-

Base: Potassium carbonate is a mild and inexpensive base that effectively neutralizes the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

-

Solvent: Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions and can be easily removed after the reaction.

-

Work-up: The aqueous work-up is necessary to remove any remaining inorganic salts and water-soluble impurities. Drying the organic layer is crucial before solvent evaporation to obtain a pure, dry product.

References

- 1. WO2021250541A1 - Spiro compounds as melanocortin 4 receptor antagonists and uses thereof - Google Patents [patents.google.com]

- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Thieme E-Books & E-Journals - [thieme-connect.com]

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Pyrrolidine-3-Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry, lauded for its unique conformational properties and its prevalence in a vast array of biologically active molecules.[1][2] Among its many derivatives, substituted pyrrolidine-3-carboxylates have emerged as a particularly valuable structural motif. This in-depth technical guide provides a comprehensive overview of the discovery and history of this important class of compounds, from their origins in natural products to their current prominence as key building blocks in the synthesis of novel therapeutics. We will explore the evolution of synthetic methodologies, highlighting the critical shift towards stereoselective approaches, and delve into case studies of drugs that feature this versatile scaffold.

Introduction: The Significance of the Pyrrolidine-3-Carboxylate Core

The pyrrolidine scaffold offers a unique combination of structural features that make it highly attractive for drug design. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling a thorough exploration of pharmacophore space.[2] The introduction of a carboxylate group at the 3-position, along with other substitutions on the ring, provides a rich platform for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the chiral centers inherent to substituted pyrrolidines are crucial for achieving the stereochemically pure compounds often required for optimal pharmacological activity and reduced side effects.[3]

Substituted pyrrolidine-3-carboxylates have demonstrated a remarkable range of biological activities, acting as enzyme inhibitors, receptor agonists and antagonists, and crucial intermediates in the synthesis of complex pharmaceutical agents.[4] Their ability to mimic the structure of natural amino acids, such as proline, allows them to interact with a wide variety of biological targets with high specificity.

Historical Perspective: From Marine Natural Products to Laboratory Synthesis

The story of substituted pyrrolidine-3-carboxylates begins not in a laboratory, but in the marine environment with the discovery of a potent natural product.

The Discovery of Kainic Acid: A Natural Neuroexcitatory Agent

In the mid-20th century, a group of Japanese scientists isolated a potent anthelmintic agent from the red alga Digenea simplex. This compound, named kainic acid , was identified as a substituted pyrrolidine-3-carboxylate. Subsequent research revealed its powerful neuroexcitatory properties, acting as a potent agonist for a specific class of ionotropic glutamate receptors, which are now known as kainate receptors. This discovery was a landmark moment, not only for the field of natural product chemistry but also for neuroscience, as kainic acid became an invaluable tool for studying the pharmacology of excitatory amino acid neurotransmission.

Early Synthetic Efforts and the Dawn of Stereoselective Control

The complex stereochemistry of kainic acid presented a formidable challenge to synthetic chemists. The first total synthesis of (–)-α-kainic acid was a significant achievement that spurred the development of new synthetic methodologies. Early approaches often involved lengthy and non-stereoselective steps. However, the drive to synthesize kainic acid and its analogues efficiently and with high stereopurity was a major catalyst for the evolution of stereoselective synthesis of the pyrrolidine ring.

A pivotal moment in the synthetic history of this scaffold was the development of methods that could control the relative and absolute stereochemistry of the substituents on the pyrrolidine ring. These early efforts laid the groundwork for the more sophisticated and efficient methods that are now commonplace in modern organic synthesis.

The Evolution of Synthetic Methodologies

The synthesis of substituted pyrrolidine-3-carboxylates has evolved significantly over the decades, moving from classical, often lengthy and low-yielding methods to highly efficient and stereoselective strategies. These modern approaches can be broadly categorized into two main classes: functionalization of a pre-existing pyrrolidine ring (e.g., from proline or hydroxyproline) and the de novo construction of the pyrrolidine ring from acyclic precursors.[5]

Ring Construction via Cyclization Reactions

The de novo synthesis of the pyrrolidine ring offers a high degree of flexibility in introducing various substituents. One of the most powerful and widely used methods for constructing substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes.[2][6] This reaction is highly convergent and can generate multiple stereocenters in a single step with a high degree of stereocontrol.[6]

Another important strategy is the Michael addition followed by an intramolecular cyclization. Organocatalytic, enantioselective Michael additions of nitroalkanes to α,β-unsaturated esters, for example, can provide intermediates that, upon reductive cyclization, yield highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids.[7][8][9]

Figure 1: A simplified workflow for the synthesis of substituted pyrrolidine-3-carboxylates via an organocatalytic Michael addition followed by reductive cyclization.

Stereoselective Synthesis: The Modern Imperative

The biological activity of substituted pyrrolidine-3-carboxylates is often highly dependent on their stereochemistry. As such, the development of stereoselective synthetic methods has been a major focus of research. Modern approaches frequently employ chiral catalysts, such as chiral amines or metal complexes, to induce high levels of enantioselectivity and diastereoselectivity.[5][7][9] The use of chiral starting materials, such as L-proline or L-hydroxyproline, is another common strategy for accessing enantiomerically pure pyrrolidine derivatives.[5]

Table 1: Comparison of Key Synthetic Strategies for Substituted Pyrrolidine-3-Carboxylates

| Synthetic Strategy | Key Features | Advantages | Disadvantages |

| 1,3-Dipolar Cycloaddition | Convergent, forms multiple stereocenters in one step.[2][6] | High atom economy, good stereocontrol.[6] | Can have regioselectivity issues. |

| Michael Addition/Cyclization | Stepwise formation of the ring, allows for modularity.[7][8][9] | High enantioselectivity with organocatalysis, readily available starting materials.[4][7] | Can be a multi-step process. |

| Functionalization of Proline | Utilizes a chiral pool starting material.[5] | Readily available enantiomerically pure starting material. | Limited to the inherent stereochemistry of proline. |

Applications in Drug Discovery: Case Studies

The versatility of the substituted pyrrolidine-3-carboxylate scaffold is best illustrated through its incorporation into successful drug candidates.

Endothelin Receptor Antagonists: The Story of A-216546

Endothelin receptors, particularly the ETA subtype, are implicated in vasoconstriction and have been a key target for the development of antihypertensive drugs. A series of potent and selective ETA receptor antagonists based on a 2,4-diaryl substituted pyrrolidine-3-carboxylic acid core were developed by Abbott Laboratories. One such compound, A-216546 , demonstrated subnanomolar affinity for the human ETA receptor and an exceptional selectivity of over 130,000-fold for the ETA receptor versus the ETB receptor. The discovery of A-216546 highlighted the importance of the pyrrolidine-3-carboxylic acid scaffold as a rigid and tunable platform for achieving high potency and selectivity. Structure-activity relationship (SAR) studies revealed that modifications to the substituents on the pyrrolidine ring and the nature of the side chains were critical for optimizing the pharmacological profile of these antagonists.[10]

Figure 2: A conceptual diagram illustrating the key areas of structural modification in the development of pyrrolidine-3-carboxylate-based endothelin receptor antagonists.

Pyrrolidine Intermediates in the Synthesis of Marketed Drugs

While not always present in the final drug structure, substituted pyrrolidines are often crucial chiral intermediates in the synthesis of complex pharmaceutical agents. For example, the synthesis of the selective serotonin reuptake inhibitor (SSRI) (-)-Paroxetine can involve the use of a chiral pyrrolidine-based catalyst to establish the key stereocenters of a piperidine intermediate.[11][12] This highlights the enabling role of pyrrolidine chemistry in the broader landscape of drug development.

Experimental Protocols: A Representative Synthesis

The following is a generalized, representative protocol for the organocatalytic synthesis of a 5-substituted pyrrolidine-3-carboxylate, based on the Michael addition/reductive cyclization strategy.

Step 1: Organocatalytic Michael Addition

-

To a solution of the 4-alkyl-4-oxo-2-enoate (1.0 eq) in an appropriate solvent (e.g., toluene, CH2Cl2) at room temperature, add the chiral organocatalyst (e.g., a chiral primary or secondary amine, 0.1-0.2 eq).

-

Add the nitroalkane (1.5-2.0 eq) to the reaction mixture.

-

Stir the reaction at the specified temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Purify the resulting Michael adduct by column chromatography.

Step 2: Reductive Cyclization

-

Dissolve the purified Michael adduct in a suitable solvent (e.g., methanol, ethanol).

-

Add a hydrogenation catalyst (e.g., Pd/C, Raney Ni) to the solution.

-

Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) at a specified pressure.

-

Stir the reaction at room temperature until the reduction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.

-

Purify the resulting substituted pyrrolidine-3-carboxylate by crystallization or column chromatography.

Conclusion and Future Outlook

The journey of substituted pyrrolidine-3-carboxylates from a curious natural product to a mainstay of medicinal chemistry is a testament to the power of chemical synthesis and the importance of stereochemical control. The development of increasingly sophisticated and efficient synthetic methodologies has unlocked the full potential of this versatile scaffold, enabling the creation of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. As our understanding of disease biology continues to grow, the demand for novel, three-dimensional chemical matter will only increase. The substituted pyrrolidine-3-carboxylate core, with its inherent chirality and tunable functionality, is poised to remain a privileged and highly sought-after motif in the ongoing quest for new and better medicines.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [iris.unipa.it]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO2017037662A1 - An improved process for the preparation of paroxetine and its intermediate - Google Patents [patents.google.com]

- 12. Synthesis of the major metabolites of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the N-Benzylpyrrolidine Scaffold

An In-Depth Technical Guide to the Physicochemical Properties of N-Benzylpyrrolidine Esters

The N-benzylpyrrolidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous biologically active agents, particularly those targeting the central nervous system (CNS).[1] Its prevalence stems from the unique combination of a basic, five-membered nitrogen heterocycle—the pyrrolidine ring—and the lipophilic, aromatic benzyl group.[2] This scaffold provides a rigid, three-dimensional framework that can be strategically modified to fine-tune interactions with biological targets.[1] The addition of an ester functionality introduces a critical modulator of physicochemical properties and a potential site for metabolic activity, making N-benzylpyrrolidine esters a versatile and compelling class of compounds for drug discovery and development.[3]

This guide offers a detailed exploration of the core physicochemical properties of N-benzylpyrrolidine esters, moving beyond simple definitions to explain the causal relationships between molecular structure and functional characteristics. For researchers in drug development, a profound understanding of these properties—lipophilicity, solubility, ionization, and stability—is not merely academic; it is the foundation upon which effective, safe, and bioavailable therapeutics are built. We will dissect these key parameters, provide validated experimental protocols for their determination, and illustrate the principles that govern their behavior.

Molecular Architecture and Synthetic Strategy

The defining structure of an N-benzylpyrrolidine ester consists of a pyrrolidine ring N-substituted with a benzyl group, and an ester moiety attached to one of the ring's carbon atoms. This arrangement combines a tertiary amine (the pyrrolidine nitrogen), an aromatic ring, and a hydrolyzable ester linkage, each contributing to the molecule's overall physicochemical profile.

Caption: Core structure and key functional components.

Synthesis Overview: Esterification Pathways

The synthesis of N-benzylpyrrolidine esters is typically achieved through well-established esterification protocols. The choice of method depends on the stability of the starting materials and the desired scale. A common and direct approach is the Fischer-Speier esterification, involving the reaction of an N-benzylpyrrolidine carboxylic acid with an alcohol under acidic catalysis. Alternatively, for more sensitive substrates, coupling reactions using activating agents (e.g., DCC, EDC) or the conversion of the carboxylic acid to a more reactive acyl chloride are employed.

The following workflow outlines a general, robust synthetic route starting from a commercially available N-benzylpyrrolidine derivative.

Caption: General synthetic workflow for N-benzylpyrrolidine esters.

Critical Physicochemical Properties and Their Interplay

The therapeutic success of a drug candidate is inextricably linked to its physicochemical properties. These parameters govern the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule.

Lipophilicity (logP and logD)

Expert Insight: Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably the most critical parameter for CNS-active drugs. It dictates the ability of a compound to cross the blood-brain barrier (BBB).[4][5] The N-benzyl group provides a strong lipophilic contribution, while the ester and other substituents allow for fine-tuning. However, excessive lipophilicity can lead to poor aqueous solubility, high metabolic turnover, and off-target toxicity. Therefore, achieving a balanced lipophilicity is a key objective in lead optimization.

The partition coefficient (logP) measures the distribution of the neutral species between n-octanol and water. The distribution coefficient (logD) is the pH-dependent equivalent, accounting for both neutral and ionized species. For basic compounds like N-benzylpyrrolidine esters, logD at physiological pH (7.4) is more relevant than logP.

Structure-Lipophilicity Relationships:

-

Benzyl Group: The primary driver of lipophilicity. Substitution on the aromatic ring can modulate logP; electron-withdrawing groups (e.g., -Cl, -CF₃) generally increase lipophilicity, while polar groups (e.g., -OH, -OCH₃) decrease it.

-

Ester Group (R'): Increasing the alkyl chain length of the ester (e.g., methyl to ethyl to butyl) systematically increases lipophilicity.[6]

-

Pyrrolidine Ring: The basic nitrogen reduces overall lipophilicity, especially at pH values where it is protonated.

| Compound ID | R (Ester) | R' (Benzyl Substituent) | Calculated logP | logD at pH 7.4 |

| A | -CH₃ | H | 2.5 | 1.8 |

| B | -CH₂CH₃ | H | 2.9 | 2.2 |

| C | -CH₃ | 4-Cl | 3.2 | 2.5 |

| D | -CH₃ | 4-OCH₃ | 2.3 | 1.6 |

Table 1: Illustrative data showing the impact of structural modifications on the lipophilicity of hypothetical N-benzylpyrrolidine esters.

Ionization Constant (pKa)

Expert Insight: The pKa value defines the pH at which 50% of the molecules in a solution are in their ionized form. For N-benzylpyrrolidine esters, the key ionizable center is the tertiary nitrogen of the pyrrolidine ring, which acts as a base. Its pKa typically falls in the range of 8.5-10.0. This means that at physiological pH (7.4), a significant portion of the molecules will exist as the protonated, cationic species. This ionization is critical for aqueous solubility but can hinder membrane permeability, as charged molecules do not readily cross lipid bilayers. The interplay between the neutral (lipophilic) and protonated (hydrophilic) forms is a delicate balance that governs the overall ADME profile.

Caption: Ionization equilibrium of the pyrrolidine nitrogen.

Aqueous Solubility

Expert Insight: Adequate aqueous solubility is a prerequisite for drug absorption and for the preparation of intravenous formulations. The solubility of N-benzylpyrrolidine esters is a direct consequence of the balance between the lipophilic benzyl and ester moieties and the hydrophilic, ionizable pyrrolidine nitrogen. The pH-dependence of solubility is pronounced; solubility is lowest at high pH where the molecule is neutral and increases significantly in acidic conditions due to the formation of the highly soluble protonated salt. In drug development, this property is often leveraged by formulating these basic compounds as hydrochloride or other salts.

Chemical Stability: Ester Hydrolysis

Expert Insight: The ester functional group is the most chemically labile site in this molecular class. Its susceptibility to hydrolysis can be either a liability, leading to degradation on storage or in vivo, or a strategic advantage, as in the design of prodrugs.[7] Ester hydrolysis can be catalyzed by acid or, more rapidly, by base (saponification).[8] In a biological context, it is primarily mediated by esterase enzymes present in the plasma, liver, and other tissues.[9][10] The rate of hydrolysis is sterically and electronically influenced. Bulky groups near the ester carbonyl can hinder hydrolysis, increasing the compound's half-life.

Self-Validating Experimental Protocols

To ensure trustworthy and reproducible data, the following protocols incorporate internal checks and are based on widely accepted methodologies.

Protocol: Determination of logD₇.₄ (Shake-Flask Method)

This gold-standard method directly measures the partitioning of the compound between n-octanol and a physiological buffer.

-

Preparation: Prepare a phosphate buffer at pH 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.

-

Stock Solution: Prepare a 1 mg/mL stock solution of the N-benzylpyrrolidine ester in a suitable solvent (e.g., acetonitrile).

-

Partitioning: In a glass vial, combine 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated buffer. Add a small aliquot (e.g., 20 µL) of the stock solution.

-